molecular formula C15H13N3OS2 B5040357 2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B5040357
M. Wt: 315.4 g/mol
InChI Key: XMPFJYPUNYKBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features both quinoline and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

    Coupling of Quinoline and Thiazole Rings: The quinoline and thiazole rings are then coupled through a sulfanyl linkage, often using thiourea as a sulfur source.

    Formation of Propanamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can bind to enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior. For example, it could inhibit enzymes involved in DNA replication, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-quinolin-2-ylsulfanyl-N-(1,3-benzothiazol-2-yl)propanamide
  • 2-quinolin-2-ylsulfanyl-N-(1,3-oxazol-2-yl)propanamide
  • 2-quinolin-2-ylsulfanyl-N-(1,3-imidazol-2-yl)propanamide

Uniqueness

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of quinoline and thiazole rings, which confer distinct biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10(14(19)18-15-16-8-9-20-15)21-13-7-6-11-4-2-3-5-12(11)17-13/h2-10H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPFJYPUNYKBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.